Synthesis Methods
The synthesis of [2-(1H-indol-1-yl)ethyl]methylamine oxalate typically involves several steps, focusing on the functionalization of indole derivatives. One common method includes:
The reaction can be represented as follows:
This process may require purification steps such as recrystallization to achieve the desired purity levels, often reported at 95% or higher .
Molecular Structure
The molecular structure of [2-(1H-indol-1-yl)ethyl]methylamine oxalate features an indole ring system attached to an ethyl group and a methylamine moiety. The compound can be depicted using its SMILES notation: CNCCN1C=CC2=CC=CC=C12.OC(=O)C(O)=O, which indicates the connectivity of atoms within the molecule.
Reactivity and Chemical Reactions
[2-(1H-indol-1-yl)ethyl]methylamine oxalate can participate in several chemical reactions, primarily due to its amine functionality:
These reactions are significant for understanding its behavior in biological systems and synthetic applications.
Further studies are needed to elucidate specific pathways and interactions within biological systems.
Properties Overview
| Property | Value |
|---|---|
| Molecular Weight | 264.281 g/mol |
| Melting Point | Not explicitly stated |
| Solubility | Soluble in polar solvents |
| Appearance | Typically crystalline solid |
The physical properties indicate that [2-(1H-indol-1-yl)ethyl]methylamine oxalate is likely to be stable under standard laboratory conditions but may require specific handling protocols due to potential irritancy associated with amines .
Scientific Applications
[2-(1H-indol-1-yl)ethyl]methylamine oxalate has potential applications in various fields:
[2-(1H-Indol-1-yl)ethyl]methylamine oxalate (CAS: 148806-52-4) is systematically named as the oxalate salt of 1-(2-(methylamino)ethyl)-1H-indole. Its molecular formula is C₁₃H₁₆N₂O₄, representing the combination of the free base (C₁₁H₁₄N₂) and oxalic acid (C₂H₂O₄) in a 1:1 stoichiometry [7]. The compound has a molecular weight of 264.28 g/mol and typically presents as a light beige crystalline solid . Key identifiers include:
CNCCn1ccc2ccccc21.O=C(O)C(=O)O AGXBDUCMVQEBMI-UHFFFAOYSA-N [7] The structure comprises an indole moiety linked via a two-carbon chain to a methylamino group (–NHCH₃). The indole nitrogen (N1) forms a pivotal part of the heterocyclic system, with the ethylamine chain attached at this position. The oxalate counterion enhances crystallinity and stability through ionic interactions with the protonated amine [9]. Isomeric distinctions are critical:
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9